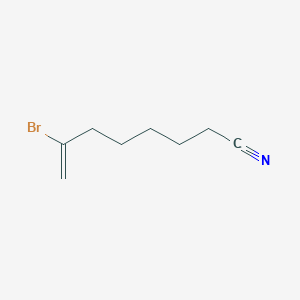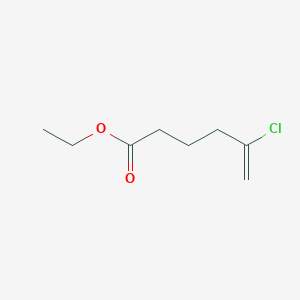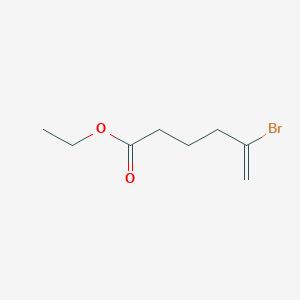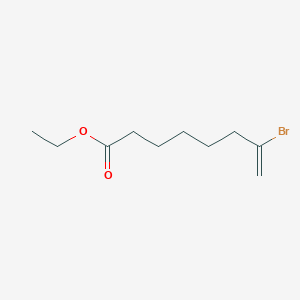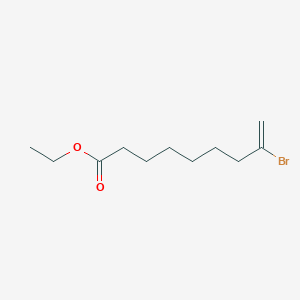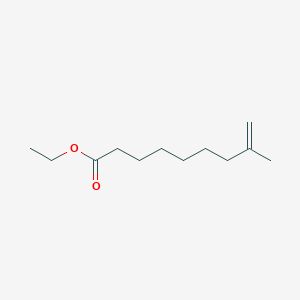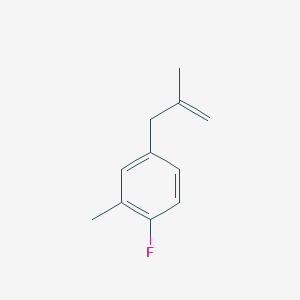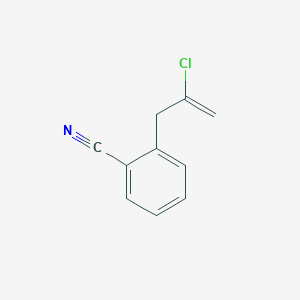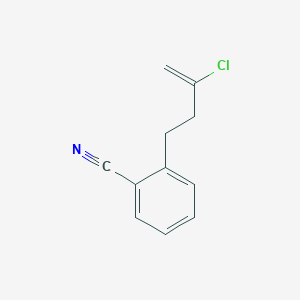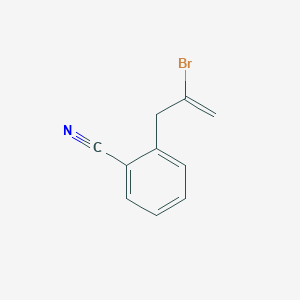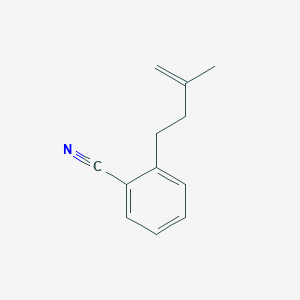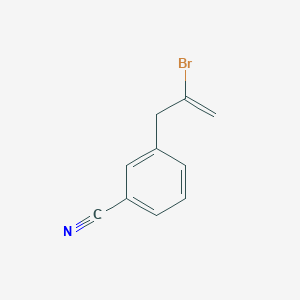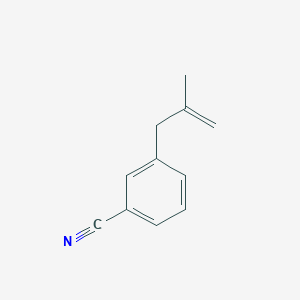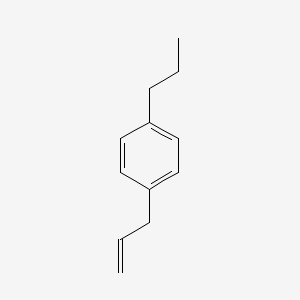
3-(4-n-Propylphenyl)-1-propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylacetylene is an alkyne hydrocarbon containing a phenyl group. It exists as a colorless, viscous liquid .
Synthesis Analysis
Phenylacetylene can be prepared by elimination of hydrogen bromide from styrene dibromide using sodium amide in ammonia . Another method involves the Sonogashira coupling of iodobenzene with trimethylsilylacetylene, followed by removal of the trimethylsilyl group .Molecular Structure Analysis
The molecular structure of phenylacetylene consists of a phenyl group attached to an acetylene group .Chemical Reactions Analysis
Phenylacetylene is a prototypical terminal acetylene, undergoing many reactions expected of that functional group. It undergoes semi hydrogenation over Lindlar catalyst to give styrene. In the presence of base and copper (II) salts, it undergoes oxidative coupling to give diphenylbutadiyne .Physical And Chemical Properties Analysis
Phenylacetylene has a density of 0.93 g/cm³, a melting point of -45 °C, and a boiling point of 142 to 144 °C .Aplicaciones Científicas De Investigación
Crystal Structure Analysis :
- The crystal and molecular structures of a mesogenic monomer similar to 3-(4-n-Propylphenyl)-1-propene have been determined, providing insights into its crystalline state and molecular conformations (Gupta et al., 2002).
Cytotoxic Compounds from Plant Leaves :
- A study identified a new propene derivative from the leaves of Styrax annamensis, showing potent cytotoxicity against cancer cell lines (Tra et al., 2021).
Gas Phase Reactions :
- Research on ionized propyl phenyl ethers in the gas phase revealed pathways for the elimination of neutral propene, enhancing understanding of unimolecular dissociation processes (Traeger & Morton, 1996).
Catalysis in Organic Synthesis :
- Studies have shown the catalytic behavior of compounds in the synthesis of enol esters from alkynes and carboxylic acids, demonstrating the role of 3-(4-n-Propylphenyl)-1-propene in regioselective synthesis (Bianchini et al., 1990).
Molecular Structure and Interactions :
- Investigations into the molecular structure and interactions of derivatives of 3-(4-n-Propylphenyl)-1-propene have provided valuable data on intermolecular forces and stability in crystal packing (Suwunwong et al., 2009).
Redox Systems and Charge Transfer :
- Studies on π-Conjugated redox systems with Borane/Borataalkene end groups, involving derivatives of 3-(4-n-Propylphenyl)-1-propene, have shed light on the electronic structure and absorption properties of these compounds (Fiedler et al., 1996).
Metathesis and Homodimerization :
- Density functional theory calculations on the metathesis homodimerization of terminal olefins, including 3-(4-n-Propylphenyl)-1-propene, provide insights into the mechanism and selectivity of these reactions (Dang et al., 2012).
Annulation and Radical Cyclization :
- The [3+3] annulation via sequential electron and allylation reactions involving derivatives of 3-(4-n-Propylphenyl)-1-propene has been explored, contributing to the synthesis of new compounds (Ward & Kaller, 1991).
Pharmaceutical Intermediate Synthesis :
- Research on the synthesis of 4-Benzyloxy propiophenone, a pharmaceutical intermediate, highlights the utility of derivatives of 3-(4-n-Propylphenyl)-1-propene in drug production (Yadav & Sowbna, 2012).
Direcciones Futuras
The development of efficient and selective methods for the synthesis of molecules, which possess easy-to-modify boryl groups and conjugated chain, is of great importance . The presence of silyl, boryl, as well as other functions like halogen or alkoxy in their structures builds a new class of multifunctionalized enynes that might be modified in various chemical reactions .
Propiedades
IUPAC Name |
1-prop-2-enyl-4-propylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-3-5-11-7-9-12(6-4-2)10-8-11/h3,7-10H,1,4-6H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLDHVPMBZNLRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641217 |
Source


|
| Record name | 1-(Prop-2-en-1-yl)-4-propylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-n-Propylphenyl)-1-propene | |
CAS RN |
62826-25-9 |
Source


|
| Record name | 1-(Prop-2-en-1-yl)-4-propylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

